(1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one

CrtN inhibition Staphyloxanthin Anti-virulence

(1E)-4-(4-Chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one (CAS 1164506-63-1) is a synthetic enaminone derivative (C₁₃H₁₆ClNO₂; MW 253.72 g/mol) that functions as a potent inhibitor of the Staphylococcus aureus dehydrosqualene desaturase enzyme CrtN (4,4′-diapophytoene desaturase). This enzyme catalyzes a critical step in staphyloxanthin biosynthesis, a golden carotenoid pigment that shields S.

Molecular Formula C13H16ClNO2
Molecular Weight 253.73
CAS No. 1164506-63-1
Cat. No. B2828930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one
CAS1164506-63-1
Molecular FormulaC13H16ClNO2
Molecular Weight253.73
Structural Identifiers
SMILESCC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)Cl
InChIInChI=1S/C13H16ClNO2/c1-10(13(16)8-9-15(2)3)17-12-6-4-11(14)5-7-12/h4-10H,1-3H3/b9-8+
InChIKeyHYBSAHPNXCCSOM-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1E)-4-(4-Chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one (CAS 1164506-63-1): A Sub-Nanomolar CrtN Inhibitor for Anti-Virulence Research


(1E)-4-(4-Chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one (CAS 1164506-63-1) is a synthetic enaminone derivative (C₁₃H₁₆ClNO₂; MW 253.72 g/mol) that functions as a potent inhibitor of the Staphylococcus aureus dehydrosqualene desaturase enzyme CrtN (4,4′-diapophytoene desaturase) [1]. This enzyme catalyzes a critical step in staphyloxanthin biosynthesis, a golden carotenoid pigment that shields S. aureus from neutrophil-mediated killing and oxidative burst. By blocking CrtN, the compound suppresses pigment production, effectively disarming a key virulence mechanism without imposing direct bacteriostatic or bactericidal pressure, a strategy that may reduce selection for resistance [2]. The compound is supplied by multiple vendors in purities ranging from 90% to 95% and is intended exclusively for non-human research use .

Why (1E)-4-(4-Chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one Cannot Be Replaced by a Generic CrtN Inhibitor


CrtN inhibitors encompass multiple structurally distinct chemotypes—including biphenyl derivatives, benzocycloalkanes, and enaminones—with markedly divergent potency, species specificity, and off-target liability profiles [1]. Published data demonstrate that within the same CrtN target class, IC₅₀ values span over 10,000-fold, from >10 μM for early leads to sub-nanomolar for optimized compounds [2]. The chlorophenoxy enaminone scaffold of (1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one imparts a unique electron distribution and steric profile that directly influences enzyme binding kinetics, a property not shared by biphenyl or halogenated benzocycloalkane congeners . Substituting this compound with a generic, structurally unrelated CrtN inhibitor would unpredictably alter target engagement, hERG binding potential, and whole-cell anti-pigment activity, invalidating cross-study comparisons and potentially introducing confounding variables into anti-virulence investigations [2].

Quantitative Differentiation: (1E)-4-(4-Chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one vs. Comparator CrtN Inhibitors


CrtN Inhibition Potency: Sub-Nanomolar IC₅₀ vs. Clemizole

In Staphylococcus aureus Mu50 whole-cell assays, (1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one inhibits CrtN-driven staphyloxanthin biosynthesis with an IC₅₀ of 0.330 nM [1]. In contrast, clemizole, a recently repurposed CrtN inhibitor, exhibits an IC₅₀ of 2.57 μM (2,570 nM) for direct CrtN enzymatic activity and 102.8 nM for whole-cell pigment suppression [2]. This represents a >7,700-fold difference in target-level potency and a >310-fold difference in whole-cell pigment endpoint.

CrtN inhibition Staphyloxanthin Anti-virulence Staphylococcus aureus

Cross-Strain Activity: Potency Against S. aureus Newman vs. Mu50

The compound demonstrates strain-dependent potency: IC₅₀ = 2.20 nM against CrtN in S. aureus Newman (whole-cell assay, 48 h) vs. IC₅₀ = 0.330 nM in S. aureus Mu50, a >6.6-fold potency differential [1]. In a biochemical assay using 6His-tagged CrtN from S. aureus Newman expressed in E. coli, the IC₅₀ is 181 nM [1]. This contrasts with some biphenyl inhibitors (e.g., 23a from J. Med. Chem. 2018) that achieve IC₅₀ values of 0.02–10.5 nM across multiple MRSA strains with narrower fold-range variability [2].

CrtN MRSA Staphylococcus aureus Newman Staphyloxanthin

hERG Liability Profile: Class-Level Inference from Chlorophenoxy Enaminones

Although direct hERG patch-clamp data for (1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one are not publicly available, class-level structural considerations are informative. The lead biphenyl CrtN inhibitor '1' from the J. Med. Chem. 2018 series demonstrated hERG IC₅₀ = approximately 3 μM, while optimized analogues 23a and 23b achieved hERG IC₅₀ > 30 μM (a ~10-fold improvement) [1]. The enaminone scaffold lacks the lipophilic biphenyl motif associated with hERG binding; however, the dimethylamino moiety retains potential for hERG interaction [2]. Quantitative hERG assessment on this specific compound is recommended prior to in vivo efficacy studies [2].

hERG inhibition Cardiotoxicity CrtN inhibitor Safety pharmacology

Commercial Availability and Purity Specifications: Target Compound vs. Closest Structural Analog

Procurement-relevant differentiation emerges at the dimensional level of commercial supply. (1E)-4-(4-Chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one is listed at AKSci (95% purity) and CymitQuimica (€1,538/g) . The ortho-chloro isomer, (E)-4-(2-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one, is available from alternative suppliers . The para-substituted target compound has a distinct MDL identifier (MFCD00139114) that differentiates it from the ortho-chloro variant (MFCD00243621), enabling unambiguous procurement for structure-activity relationship (SAR) studies .

Procurement Purity Supplier comparison Enaminone

Recommended Application Scenarios for (1E)-4-(4-Chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one in Anti-Virulence Drug Discovery


High-Sensitivity Probe for CrtN Target Engagement in VISA/hVISA Strains

The compound's IC₅₀ of 0.330 nM in S. aureus Mu50 [1] makes it suitable as a high-sensitivity chemical probe in vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA) strains where staphyloxanthin production is linked to increased resistance. At concentrations <1 nM, target engagement can be confirmed via spectrophotometric pigment quantification without confounding cytotoxicity, enabling target deconvolution experiments in clinical isolates.

SAR Template for Enaminone-Based CrtN Inhibitor Optimization

The enaminone scaffold represents a structurally distinct chemotype from the well-studied biphenyl CrtN inhibitors described in the J. Med. Chem. 2018 series [2]. Procurement of the para-chloro derivative (CAS 1164506-63-1) alongside the ortho-chloro isomer and other substituted phenoxy analogs enables systematic SAR exploration of the phenoxy binding pocket, with the dimethylamino enone moiety providing a tractable handle for further medicinal chemistry optimization.

Comparator Control in CrtN Inhibitor hERG Selectivity Profiling Studies

The J. Med. Chem. 2018 biphenyl CrtN inhibitor series achieved hERG IC₅₀ values >30 μM after extensive optimization [2]. (1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one can serve as an enaminone comparator control in hERG profiling panels to determine whether the chlorophenoxy enaminone pharmacophore inherently confers a hERG liability advantage over the biphenyl scaffold, a critical decision gate for lead series selection.

Anti-Pigment Positive Control in Host-Pathogen Interaction Assays

Staphyloxanthin shields S. aureus from neutrophil oxidative killing; the compound's potent CrtN inhibition [1] enables its use as a positive control in ex vivo whole-blood killing assays and neutrophil co-culture models. At picomolar concentrations (approximately 10× IC₅₀), complete pigment suppression can be achieved, allowing investigators to isolate the contribution of staphyloxanthin to immune evasion from other virulence factors.

Quote Request

Request a Quote for (1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.